6-Benzylamino-9-(b-D-arabinofuranosyl)purine

Description

BenchChem offers high-quality 6-Benzylamino-9-(b-D-arabinofuranosyl)purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzylamino-9-(b-D-arabinofuranosyl)purine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14+,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPKNNSABYPGBF-MBMVNNNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Benzylamino-9-(β-D-arabinofuranosyl)purine: Chemical Architecture & Functional Profile

[1]

Executive Summary

6-Benzylamino-9-(β-D-arabinofuranosyl)purine (also known as N⁶-benzyl-ara-A or BAP-arabinoside ) is a synthetic purine nucleoside characterized by the substitution of a benzyl group at the N⁶-position of the adenine base and an arabinose sugar moiety at the N⁹-position.[1]

This molecule represents a critical structural modification of Vidarabine (Ara-A) .[1] While Ara-A is a potent antiviral agent, it is rapidly deactivated in vivo by Adenosine Deaminase (ADA) .[1] The introduction of the N⁶-benzyl group provides steric protection against ADA-mediated deamination, significantly altering its pharmacokinetic profile and biological stability.[1] Additionally, in plant biology, it serves as a stable metabolite of the cytokinin 6-Benzylaminopurine (BAP) , functioning as a storage or translocation form with reduced immediate biological activity compared to its free base.[1]

Chemical Structure & Physiochemical Properties[2][3][4][5][6]

Nomenclature & Identification[2]

-

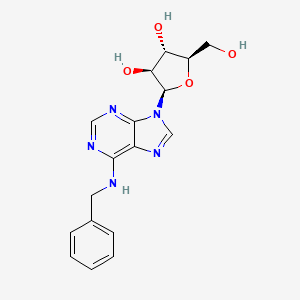

IUPAC Name: N-benzyl-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-amine[1]

-

Common Synonyms: N⁶-Benzyl-ara-A, 9-β-D-Arabinofuranosyl-N⁶-benzyladenine.[1]

-

CAS Number: (Variable depending on salt form; typically associated with N6-benzyladenine derivatives).

-

Molecular Formula: C₁₇H₁₉N₅O₄[1]

-

Molecular Weight: 357.36 g/mol [1]

Structural Analysis

The molecule consists of two distinct domains governing its function:

-

The Modified Base (Lipophilic Domain): The N⁶-benzyl group increases lipophilicity (LogP ~1.5–2.[1]0) compared to the parent Ara-A, facilitating passive membrane transport and blocking the active site of catabolic enzymes like ADA.

-

The Sugar Moiety (Hydrophilic Domain): The arabinose sugar differs from ribose only by the stereochemistry at the C2' position (the 2'-OH is "up" or trans to the glycosidic bond). This inversion significantly affects the sugar pucker (favoring C2'-endo/South conformation), which reduces affinity for standard RNA polymerases but retains activity against specific viral DNA polymerases.[1]

Physiochemical Data Table[1]

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | Low (< 0.5 mg/mL); Benzyl group reduces aqueous solubility.[1] |

| Solubility (Organic) | Soluble in DMSO, DMF, Ethanol (warm).[1] |

| UV Max (λmax) | ~269 nm (in Ethanol/Water) |

| pKa | ~3.8 (N1-protonation), ~9.8 (Sugar -OH) |

| Stability | Stable in neutral/acidic media; Glycosidic bond susceptible to hydrolysis in strong acid/heat.[1][2] |

Synthesis & Manufacturing Protocol

The most robust synthesis route involves the nucleophilic aromatic substitution of a 6-halogenated purine arabinoside with benzylamine. This method avoids the complex stereochemical challenges of glycosylation by starting with the pre-formed arabinosyl nucleoside.

Reaction Scheme

Precursor: 6-Chloropurine-9-β-D-arabinofuranoside (6-Cl-Ara-P) Reagent: Benzylamine Solvent: Ethanol or n-Butanol Catalyst: Triethylamine (TEA)[1]

Caption: Synthesis via nucleophilic displacement of chloride by benzylamine.

Step-by-Step Protocol

Objective: Synthesize 1.0 g of N⁶-benzyl-ara-A.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-Chloropurine-9-β-D-arabinofuranoside (286 mg, 1.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add Benzylamine (214 mg, 2.0 mmol, 2.0 eq) and Triethylamine (101 mg, 1.0 mmol, 1.0 eq) to the suspension.

-

Note: TEA acts as an acid scavenger to neutralize the HCl generated.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: CHCl₃:MeOH 9:1). The starting material (Rf ~0.5) should disappear, and a new, more lipophilic spot (Rf ~0.6–0.[1]7) should appear.

-

Work-up: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous residue.

-

Purification:

-

Triturate the residue with cold water (10 mL) to remove excess benzylamine salts.

-

Filter the resulting white precipitate.

-

Recrystallize from a mixture of Ethanol/Water (1:1) to yield pure white crystals.[1]

-

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the benzyl CH₂ doublet (~4.8 ppm) and the aromatic protons (7.2–7.4 ppm).

Biological Mechanism of Action[7][8][9]

Mammalian Systems: ADA Resistance & Antiviral Potential

The primary limitation of Adenosine analogs is their rapid deamination by Adenosine Deaminase (ADA) into inactive Inosine derivatives.

-

Mechanism: The bulky benzyl group at N⁶ prevents the molecule from fitting into the ADA active site.

-

Outcome: Increased plasma half-life compared to Ara-A.[1]

-

Pathway: Once inside the cell, the molecule may act as a prodrug (requiring N⁶-dealkylation) or be phosphorylated directly by specific nucleoside kinases (e.g., dCK) to its triphosphate form, which then acts as a chain terminator for viral DNA polymerases.[1]

Plant Systems: Cytokinin Metabolism

In plants, N⁶-benzyl-ara-A is a "conjugate" metabolite.[1]

-

Activity: Significantly lower cytokinin activity than N⁶-benzyladenine (free base).[1]

-

Function: The arabinosyl moiety renders the molecule resistant to Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme responsible for degrading cytokinins. Thus, it serves as a stable "storage" form that can be slowly hydrolyzed back to the active free base if needed, or simply sequestered in the vacuole.[1]

Caption: The N6-benzyl group blocks ADA deamination, favoring the kinase pathway.[1]

Experimental Applications

As a Chemical Probe

Researchers use N⁶-benzyl-ara-A to study Nucleoside Transporter (NT) specificity.[1] Its unique sugar/base combination allows scientists to map the substrate tolerance of hENT1 and hCNT1 transporters, distinguishing between ribose-preferring and purine-preferring transport mechanisms.[1]

As an ADA-Resistant Scaffold

In drug discovery, this molecule serves as a template.[1] If a lead compound (like Ara-A) fails due to metabolic instability, "benzyl-capping" is tested to assess if potency can be retained while blocking metabolism.[1]

Plant Tissue Culture

While not a primary growth regulator, it is used in micropropagation research to study cytokinin conjugation.[1] It allows researchers to track the metabolic fate of applied cytokinins without the rapid degradation usually seen with natural cytokinins like Zeatin.

References

-

Synthesis of 6-substituted purine arabinosides

-

Adenosine Deaminase Resistance

-

Cytokinin Metabolism

-

General Chemical Data

Topic: Biological Activity of N6-benzyladenine Arabinoside in Plant Tissue Culture

An In-Depth Technical Guide

Abstract

N6-benzyladenine (BA) is a cornerstone synthetic cytokinin in plant tissue culture, pivotal for inducing cell division and morphogenesis.[1] However, its derivatives, such as N6-benzyladenine arabinoside (BAA), represent a class of molecules with potentially nuanced activities. This guide provides a detailed examination of the biological activity of BAA, grounded in the broader understanding of cytokinin structure-function relationships. We will explore its molecular distinction from BA, dissect its presumptive mechanism of action through the canonical cytokinin signaling pathway, provide a detailed experimental protocol for its application in shoot organogenesis, and present a framework for evaluating its efficacy. This document is intended for researchers and scientists seeking to expand their toolkit of plant growth regulators and optimize plant tissue culture systems.

The Arabinoside Distinction: A Structural and Metabolic Perspective

The biological function of N6-benzyladenine is intrinsically linked to its N6-substituted adenine structure.[1] The key difference in N6-benzyladenine arabinoside lies in the addition of an arabinose sugar moiety, typically at the N9 position of the purine ring, forming a riboside. This structural modification is significant, as the biological role of BA is often attributed to the presence of a ribose sugar (forming a riboside) or a phosphorylated ribose (forming a ribotide).[1]

While direct metabolic studies on BAA are scarce, we can infer its behavior from related cytokinin glucosides. For instance, N6-benzyladenine N9-β-D-glucopyranoside (BA-9G), a similar conjugate, exhibits more moderate biological activity than free BA but is also less cytotoxic at high concentrations.[2] This suggests that the sugar conjugate may serve as a slow-release form of the active cytokinin, with its activity dependent on enzymatic cleavage within the plant cell. This potential for gradual release could prevent the initial shock and negative effects, such as root inhibition, sometimes observed with high concentrations of free BA.[1][3] Furthermore, glycosylation can protect the cytokinin from enzymatic degradation by cytokinin oxidases, potentially prolonging its active lifespan within the culture medium and plant tissues.[3]

Caption: Presumptive metabolic fate of N6-benzyladenine arabinoside in plant cells.

Core Biological Function: Induction of Morphogenesis

As a cytokinin, the primary role of BAA in plant tissue culture is to stimulate cell division (cytokinesis) and influence morphogenesis, particularly adventitious shoot formation.[1] Cytokinins, in conjunction with auxins, govern the shoot-to-root ratio, with a higher cytokinin-to-auxin ratio generally promoting shoot development.[1] BAA is expected to fulfill this role, making it a candidate for applications such as:

-

Micropropagation: Inducing axillary shoot proliferation from nodal explants.

-

Organogenesis: Regenerating shoots from callus or explants like leaf discs and cotyledons.

-

Overcoming Apical Dominance: Promoting the growth of lateral buds.[1]

The efficacy of BAA relative to BA would depend on the plant species, explant type, and the activity of endogenous enzymes that convert BAA into its active, free-base form.

Data Presentation: A Comparative Framework

While specific comparative data for BAA is limited, a typical dose-response experiment would be necessary to determine its optimal concentration. The following table illustrates a representative experimental outcome comparing a hypothetical cytokinin conjugate to free BA for shoot proliferation in Nicotiana tabacum leaf explants.

Table 1: Representative Data on Shoot Proliferation Efficiency

| Plant Growth Regulator | Concentration (µM) | Shoot Induction Frequency (%) | Mean Shoots per Explant |

|---|---|---|---|

| Control | 0.0 | 5 | 0.1 ± 0.1 |

| N6-benzyladenine (BA) | 2.5 | 85 | 4.5 ± 0.8 |

| 5.0 | 98 | 8.2 ± 1.1 | |

| 10.0 | 90 | 6.1 ± 0.9 (vitrification noted) | |

| N6-benzyladenine Arabinoside (BAA) | 2.5 | 70 | 3.8 ± 0.7 |

| 5.0 | 95 | 7.9 ± 1.0 |

| | 10.0 | 96 | 8.5 ± 1.2 (healthy shoots) |

Note: This data is illustrative and serves as a template for experimental design. A key hypothesis is that BAA might show optimal activity at higher concentrations than BA and exhibit reduced phytotoxicity.

Mechanism of Action: The Cytokinin Signaling Cascade

The biological effects of cytokinins are transduced through a multi-step phosphorelay signaling pathway, which is highly conserved in land plants.[4] Upon cleavage of the arabinose group, the released BA binds to transmembrane histidine kinase receptors (e.g., AHK2, AHK3, CRE1/AHK4 in Arabidopsis).[3][5] This binding event initiates a cascade:

-

Signal Perception: BA binding causes the receptor to autophosphorylate a conserved histidine residue in its kinase domain.

-

Phosphorelay to Cytoplasm: The phosphate group is transferred to a conserved aspartate residue in the receptor's receiver domain, and then to shuttle proteins called histidine phosphotransfer proteins (AHPs).

-

Nuclear Translocation: The phosphorylated AHPs move from the cytoplasm into the nucleus.

-

Activation of Transcription Factors: In the nucleus, AHPs transfer the phosphate group to Type-B response regulators (ARRs), which are transcription factors.

-

Gene Expression: Phosphorylated Type-B ARRs are activated and bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to downstream physiological responses like cell proliferation.[4]

Caption: The canonical two-component cytokinin signaling pathway activated by BA.

Experimental Protocol: Shoot Regeneration from Leaf Explants

This protocol outlines a self-validating system for assessing the biological activity of BAA. It includes a concentration gradient to identify the optimal dose and a direct comparison with BA as a positive control.

Materials and Reagents

-

Plant Material: Young, fully expanded leaves from 4-week-old sterile Nicotiana tabacum plantlets.

-

Basal Medium: Murashige and Skoog (MS) medium, including vitamins.[6][7]

-

Plant Growth Regulators:

-

N6-benzyladenine arabinoside (BAA) stock solution (1 mM in DMSO).

-

N6-benzyladenine (BA) stock solution (1 mM in 1N NaOH).

-

Indole-3-acetic acid (IAA) stock solution (1 mM in Ethanol).

-

-

Other Reagents: Sucrose, Agar or Gelrite, 70% (v/v) Ethanol, 10% (v/v) commercial bleach, sterile distilled water, pH adjustment solutions (1N HCl, 1N NaOH).

Methodology

-

Media Preparation:

-

Prepare MS basal medium supplemented with 3% (w/v) sucrose and 0.8% (w/v) agar.

-

Divide the medium into separate flasks. Add IAA to a final concentration of 1.0 µM to all flasks.

-

Add BAA or BA from stock solutions to achieve final concentrations of 0, 1.0, 2.5, 5.0, and 10.0 µM. This creates a treatment series.

-

Adjust the pH of each medium to 5.8 before adding agar.

-

Autoclave at 121°C for 20 minutes.

-

Pour approximately 25 mL of sterile medium into 100x15 mm Petri dishes.

-

-

Explant Preparation:

-

Aseptically excise healthy leaves from the source plantlets.

-

Place leaves onto a sterile surface and cut them into ~1 cm² explants, avoiding the midrib.

-

-

Culture Initiation and Incubation:

-

Place one leaf explant onto the surface of the solidified medium in each Petri dish, ensuring good contact. Use at least 10 explants per treatment.

-

Seal the dishes with parafilm.

-

Incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

-

-

Data Collection and Analysis (4-6 weeks):

-

Record the percentage of explants showing shoot regeneration for each treatment.

-

Count the number of distinct shoots per regenerating explant.

-

Note any morphological abnormalities, such as vitrification or callus color.

-

Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

-

Caption: Experimental workflow for comparative analysis of BAA and BA activity.

Conclusion and Authoritative Grounding

N6-benzyladenine arabinoside is a promising, albeit understudied, cytokinin derivative for plant tissue culture. Its potential for gradual, sustained release of the active hormone could offer advantages over free BA, particularly in reducing phytotoxicity and improving the quality of regenerated plantlets.[2] The provided experimental framework offers a robust method for researchers to quantitatively assess its biological activity in their specific plant systems. Further studies are needed to elucidate the precise metabolic pathways of BAA and to characterize its binding affinity with cytokinin receptors across different species. Such research will deepen our understanding of cytokinin structure-activity relationships and refine the tools available for plant biotechnology.

References

- Title: Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra)

- Title: Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico | bioRxiv Source: bioRxiv URL

- Title: 6-Benzylaminopurine solution 1 mg/mL, plant cell culture tested N6-Benzyladenine Source: Sigma-Aldrich URL

- Title: Preparation, biological activity and endogenous occurrence of N6-benzyladenosines Source: PubMed URL

- Title: Benzyl adenine in plant tissue culture- succinct analysis of the overall influence in soybean [Glycine max (L.) Merrill.

- Title: Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico - bioRxiv.

- Title: In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC Source: National Center for Biotechnology Information URL

- Title: Application of N‑6-benzyladenine at different ontogenic stages affects...

- Title: N6-benzyladenine (BAP)-Based Seed Preconditioning Enhances the Shoot Regeneration of Seedling-Derived Explants for Subsequent Indirect Gene Transfer in Soybeans (Glycine max [L.] Merrill.)

- Title: Influence of N6-Benzyladenine and Sucrose on In Vitro Direct Regeneration and Microrhizome Induction of Kaempferia parviflora W - Tropical Life Sciences Research Source: Tropical Life Sciences Research URL

Sources

- 1. btsjournals.com [btsjournals.com]

- 2. Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. N6-benzyladenine (BAP)-Based Seed Preconditioning Enhances the Shoot Regeneration of Seedling-Derived Explants for Subsequent Indirect Gene Transfer in Soybeans (Glycine max [L.] Merrill.) [mdpi.com]

- 7. tlsr.usm.my [tlsr.usm.my]

difference between 6-Benzylaminopurine and BAP-9-arabinoside

Title: Engineering Plant Resilience: The Mechanistic Divergence Between 6-Benzylaminopurine and BAP-9-Arabinoside

Executive Summary

For decades, 6-Benzylaminopurine (6-BAP) has served as the gold standard in agricultural biotechnology for stimulating cell division and regulating plant growth[1]. However, recent advancements in synthetic cytokinin derivatives have unveiled a critical paradigm shift. By conjugating an arabinose sugar to the N9 position of the purine ring, researchers have developed BAP-9-arabinosides (BAPAs)[2]. This precise structural modification fundamentally alters the molecule's biological trajectory—shifting its function from a canonical growth regulator to a potent, next-generation immune priming agent capable of direct pathogen inhibition[3]. This technical guide dissects the structural causality, mechanistic pathways, and experimental validation of this divergence for drug development and agricultural science professionals.

Structural Mechanics: The Steric Gatekeeper

The functional divergence between 6-BAP and BAP-9-arabinoside is entirely dictated by their molecular architecture at the N9 position.

-

6-Benzylaminopurine (Free Base): As an un-substituted adenine derivative, 6-BAP possesses the exact spatial geometry required to dock into the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of canonical cytokinin receptors, such as AHK3 and CRE1/AHK4[4]. This high-affinity binding triggers receptor autophosphorylation and initiates the growth-promoting phosphorelay.

-

BAP-9-Arabinoside (Steric Hindrance & Stability): The addition of a

-D-arabinofuranosyl moiety at the N9 position creates significant steric bulk. This modification physically prevents the molecule from fitting into the receptor's ligand-binding pocket, effectively neutralizing its classical cytokinin activity[2],[4]. Furthermore, unlike naturally occurring ribosides which are rapidly cleaved by endogenous nucleosidases to release the active free base, the arabinosidic bond exhibits exceptional chemical stability in planta[3]. This ensures the molecule remains intact to operate exclusively through alternative defense pathways without triggering unwanted developmental abnormalities.

Pathway Divergence: Growth vs. Innate Immunity

The inability of BAP-9-arabinoside to bind canonical receptors forces a dramatic shift in intracellular signaling.

-

Canonical Phosphorelay (6-BAP): Receptor activation leads to the phosphorylation of Arabidopsis Histidine Phosphotransfer proteins (AHPs), which subsequently activate Type-B Arabidopsis Response Regulators (ARRs). This transcriptional cascade upregulates cyclins (e.g., CYCD3), driving cell division, delaying senescence, and promoting shoot proliferation[1].

-

Hormopriming & PAMP-Triggered Immunity (BAPA): BAP-9-arabinosides bypass the ARR pathway entirely. Instead, they act as potent elicitors of PAMP-Triggered Immunity (PTI)[2]. Transcriptomic profiling reveals that BAPA treatment upregulates specific MAP kinases, most notably MPK11, a critical module in stress-related signaling[2]. This triggers a Salicylic Acid (SA) and Jasmonic Acid (JA) dependent defense response, culminating in the robust expression of defensin genes like PDF1.2 and the PTI marker FRK1[2].

-

Direct Pathogen Inhibition: Beyond host immune priming, BAPAs exhibit direct fungicidal properties. When exposed to fungal phytopathogens like Botrytis cinerea, transcriptomic analyses show that BAPAs disrupt the pathogen's sugar metabolism pathways, maintaining growth inhibition even under sugar-limited conditions—a feat classical cytokinins cannot achieve[3].

Quantitative Data & Comparative Analysis

To synthesize the functional differences, the following table outlines the core parameters distinguishing the two molecules.

| Parameter | 6-Benzylaminopurine (6-BAP) | BAP-9-Arabinoside (BAPA) |

| Molecular State | Free base adenine derivative | N9- |

| Receptor Affinity | High (AHK3, CRE1/AHK4) | Negligible (Sterically hindered) |

| Primary Function | Cell division, senescence delay | Immune priming, pathogen inhibition |

| Signaling Pathway | AHP | MAPK (MPK11) |

| Key Target Genes | CYCD3 (Cell cycle regulation) | PDF1.2, FRK1 (Innate immunity) |

| Direct Antimicrobial | Weak / Indirect | Strong (Disrupts pathogen sugar metabolism) |

| Chemical Stability | Moderate (Subject to conjugation) | Exceptionally high (Resistant to cleavage) |

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems to empirically prove the mechanistic divergence.

Protocol A: Receptor Bypass Validation (ARR5:GUS Reporter Assay) Rationale: To definitively prove that BAPA's immune effects are not a byproduct of canonical cytokinin signaling, we utilize transgenic Arabidopsis thaliana expressing the ARR5 promoter fused to a GUS reporter. ARR5 is a primary response gene; its absence of expression confirms receptor bypass.

-

Seedling Preparation: Germinate ARR5:GUS transgenic seeds on 0.5x MS medium for 5 days under continuous light.

-

Treatment: Transfer seedlings to liquid MS medium containing either 1

M 6-BAP (Positive Control), 1 -

Staining: Immerse seedlings in X-Gluc staining solution (1 mM X-Gluc, 50 mM sodium phosphate buffer pH 7.0, 0.1% Triton X-100) and incubate at 37°C in the dark for 12 hours.

-

Clearing & Quantification: Clear chlorophyll using 70% ethanol. Quantify GUS activity spectrophotometrically (using 4-MUG substrate) to confirm that BAPA yields baseline fluorescence identical to the DMSO control, whereas 6-BAP yields a

-fold increase.

Protocol B: Dual-Action Pathogen Inhibition Assay (Botrytis cinerea) Rationale: To separate host immune priming from direct fungicidal activity, this assay evaluates both in planta resistance and in vitro pathogen growth.

-

In Vitro Direct Inhibition: Culture B. cinerea on Potato Dextrose Agar (PDA) amended with 50

M BAPA vs. 50 -

In Planta Hormopriming: Detach mature leaves from 4-week-old Solanum lycopersicum (Tomato) plants.

-

Pretreatment: Spray leaves with 10

M BAPA, 10 -

Inoculation: Apply 5

L droplets of B. cinerea spore suspension ( -

Validation: At 48 hours post-inoculation, quantify lesion area (mm

) using ImageJ. Perform RT-qPCR on leaf tissue flanking the lesion to verify upregulation of PDF1.2 and FRK1 exclusively in the BAPA-treated cohort[2].

Visualizations

Fig 1: Mechanistic divergence of 6-BAP (growth) and BAP-9-arabinoside (immune priming).

Fig 2: Standardized workflow for validating BAPA-induced immune priming and pathogen resistance.

References

-

Title: Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity Source: ACS Chemical Biology (2020) URL: [Link]

-

Title: Cytokinin arabinosides show increased efficacy in priming tomato immunity and inhibiting the fungal phytopathogen B. cinerea Source: Postharvest Biology and Technology / Ben-Gurion University Research Portal (2024/2025) URL: [Link]

-

Title: Cytokinin receptor antagonists derived from 6-benzylaminopurine Source: Phytochemistry / PubMed (2010) URL: [Link]

-

Title: 6-Benzylaminopurine Source: Wikipedia URL: [Link]

Sources

Decoupling Senescence from Pleiotropy: A Comparative Analysis of 6-Benzylamino-9-Arabinofuranosylpurine and Zeatin

Target Audience: Researchers, Plant Physiologists, Agrochemical Scientists, and Drug Development Professionals.

Executive Summary

The deployment of cytokinins (CKs) in agriculture and tissue culture has historically been a double-edged sword. While highly potent natural cytokinins like trans-zeatin (tZ) and synthetic derivatives like 6-benzylaminopurine (BAP) excel at delaying leaf senescence and promoting cell division, their broad activation of classical histidine kinase receptors (CRE1/AHK4, AHK3) often results in undesirable pleiotropic effects, most notably the severe inhibition of primary root development[1].

Recent structural-functional breakthroughs have identified a novel class of synthetic aromatic cytokinin derivatives—specifically 6-benzylamino-9-β-D-arabinofuranosylpurines (BAPAs) . By conjugating an arabinofuranosyl moiety to the N9 position of the purine ring, researchers have successfully decoupled anti-senescence activity from classical cytokinin receptor activation[2][3]. This whitepaper provides an in-depth mechanistic comparison between zeatin and BAPA, detailing their divergent signaling pathways, receptor affinities, and practical methodologies for laboratory validation.

Mechanistic Divergence: The N9 Paradox

Classical Receptor Activation by Zeatin

Zeatin is a highly active, naturally occurring isoprenoid cytokinin. In Arabidopsis, zeatin is perceived by membrane-located sensor histidine kinases, primarily AHK3 and CRE1/AHK4[4][5]. The binding of trans-zeatin to the CHASE domain of these receptors occurs with exceptionally high affinity (equilibrium dissociation constant,

Causality of Action: Zeatin binds as a free base. The N9 position of the purine ring is critical for proper docking within the receptor's binding pocket. Once bound, it triggers a phosphorelay cascade via Arabidopsis Histidine Phosphotransfer proteins (AHPs) to Type-B Arabidopsis Response Regulators (ARRs), which act as transcription factors to initiate cell division and delay senescence[5]. However, this systemic activation inherently triggers root growth inhibition.

The BAPA Bypass: PAMP-Triggered Immunity and Ethylene Suppression

BAPAs (such as 3-methoxy-BAPA and 3-hydroxy-BAPA) are structurally modified by the addition of an arabinose sugar at the N9 position[7].

Causality of Action: In classical CK biology, N9-conjugation (e.g., glucosylation) typically inactivates the hormone because the bulky sugar sterically hinders binding to the CHASE domain[3]. Consequently, BAPAs exhibit negligible affinity for AHK3 and CRE1/AHK4. Yet, paradoxically, BAPAs demonstrate superior anti-senescence activity compared to BAP in specific bioassays[8].

Transcriptomic profiling reveals that BAPAs operate through an alternative, parallel mechanism:

-

Defense Priming: BAPAs shift the transcriptional response toward defense, sensitizing the plant's PAMP-Triggered Immunity (PTI) and synergistically upregulating marker genes like FRK1 when co-treated with bacterial flagellin (flg22)[2].

-

Ethylene Downregulation: The anti-senescence efficacy of BAPAs is negatively correlated with ethylene production, mitigating oxidative stress without engaging the ARR-dependent root-inhibition pathways[1].

Divergent signaling pathways of Zeatin versus BAPA in plant stress and senescence responses.

Quantitative Data Synthesis

The decoupling of classical CK activity from anti-senescence efficacy is best illustrated by comparing the performance of Zeatin/BAP against BAPA across standardized bioassays.

| Assay / Metric | trans-Zeatin (tZ) / BAP | 6-benzylamino-9-arabinofuranosylpurine (BAPA) |

| Receptor Affinity (AHK3, CRE1/AHK4) | High ( | Weak / Negligible[3] |

| Tobacco Callus Bioassay | 100% (Baseline) | < 40% relative activity[3] |

| Wheat Leaf Senescence (WLS) | High (100%) | Very High (up to 180% relative to BAP)[8] |

| Root Growth Inhibition | High (Pleiotropic penalty)[1] | None / Negligible[1] |

| Defense Priming (PTI / FRK1) | Low / Baseline | High (Synergistic with flg22)[2] |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific genetic mutants and internal controls, researchers can isolate the exact causality of the observed phenotypes.

Live-Cell Bacterial Receptor Binding Assay

This assay proves the lack of direct receptor interaction by BAPA compared to Zeatin[4].

-

Strain Preparation: Culture Escherichia coli KMI001 expressing Arabidopsis CRE1/AHK4 or AHK3 receptors linked to a

-galactosidase reporter gene. -

Ligand Incubation: Aliquot bacteria into microtiter plates. Treat with varying concentrations (0.1 nM to 10 µM) of either trans-zeatin (positive control), BAPA (test), or DMSO (vehicle control).

-

Incubation: Incubate for 6 hours (AHK4) or 12 hours (AHK3) at 25°C.

-

Quantification: Lyse cells and add ONPG (o-nitrophenyl-

-D-galactopyranoside). Measure absorbance at 405 nm to quantify -

Validation Check: The assay is validated if zeatin produces a sigmoidal dose-response curve (

~2 nM), while BAPA remains near baseline, proving the N9-arabinoside prevents CHASE domain docking.

Wheat Leaf Senescence (WLS) Bioassay

This workflow demonstrates the physiological efficacy of BAPA independent of classical CK pathways[1].

-

Excision: Detach 5 cm leaf segments from 7-day-old wheat seedlings (Triticum aestivum L.).

-

Treatment: Float segments in Petri dishes containing 1 mM HEPES buffer (pH 5.8) supplemented with 50 µM BAPA, 50 µM BAP, or 0.1% DMSO.

-

Stress Induction: Incubate dishes in total darkness at 22°C for 4 days to induce senescence.

-

Extraction & Analysis: Homogenize tissue in 80% acetone. Centrifuge and measure chlorophyll a and b content via spectrophotometry (646 nm and 663 nm).

-

Validation Check: Include an ahk2/ahk3 double-mutant Arabidopsis line in a parallel assay. If BAPA delays senescence in the mutant but BAP does not, it conclusively proves BAPA operates independently of the AHK receptor pathway.

Self-validating workflow for the Wheat Leaf Senescence (WLS) bioassay.

Conclusion & Future Perspectives

The comparative analysis of zeatin and 6-benzylamino-9-arabinofuranosylpurine reveals a paradigm shift in plant biochemistry. While zeatin remains the gold standard for probing the classical AHK-mediated cytokinin signaling network, its agricultural utility is bottlenecked by pleiotropic growth penalties.

BAPAs represent a highly targeted pharmacological tool. By utilizing the N9-arabinofuranosyl steric block, these compounds bypass the classical CHASE domain, instead hijacking PTI and ethylene-suppression pathways to deliver potent anti-senescence and stress-protective effects. For drug development and agrochemical professionals, BAPAs offer a blueprint for designing next-generation hormopriming agents that protect crop yields without compromising root architecture.

References

-

Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity ACS Chemical Biology URL:[Link]

-

The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production International Journal of Molecular Sciences (MDPI) URL:[Link]

-

Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back International Journal of Molecular Sciences (MDPI) / PMC URL:[Link]

-

Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay Journal of Experimental Botany (Oxford Academic) URL:[Link]

-

Improvement of Tillering and Grain Yield by Application of Cytokinin Derivatives in Wheat and Barley Agronomy (MDPI) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comparative Analysis of the Metabolic Stability of Cytokinin Arabinosides and Ribosides: A Technical Guide

Introduction: The Critical Role of Metabolic Stability in Cytokinin Homeostasis and Activity

Cytokinins (CKs) are a class of phytohormones that play a pivotal role in regulating a myriad of processes in plant growth and development, including cell division, differentiation, senescence, and nutrient allocation.[1][2][3] The biological activity of cytokinins is intricately controlled by a complex network of biosynthesis, metabolism, and transport.[4][5] A key determinant of a cytokinin's physiological impact is its metabolic stability – its resistance to enzymatic degradation. This guide provides an in-depth technical exploration of the metabolic stability of two important classes of cytokinin conjugates: ribosides and the less-studied but increasingly significant arabinosides.

Cytokinin free bases are generally considered the most active forms, directly interacting with cytokinin receptors to initiate a signaling cascade.[6] However, they are often found in planta as glycosylated conjugates, primarily as ribosides and glucosides.[6][7] These modifications are not merely for storage or transport; they fundamentally influence the hormone's bioavailability, localization, and, crucially, its susceptibility to irreversible degradation. This guide will dissect the structural nuances between cytokinin ribosides and arabinosides and their profound implications for metabolic fate, offering valuable insights for researchers in plant science and professionals in agrochemical development.

Structural Distinctions: The Foundation of Differential Stability

The fundamental difference between cytokinin ribosides and arabinosides lies in the stereochemistry of the sugar moiety attached to the N9 position of the adenine ring. In ribosides, the hydroxyl group at the 2' position of the ribose sugar is on the same side of the sugar ring as the C4'-C5' bond (cis). In contrast, arabinosides feature this hydroxyl group on the opposite side (trans). This seemingly subtle stereochemical variance has significant consequences for how these molecules are recognized and processed by metabolic enzymes.

Figure 2: A generalized workflow for an in vitro metabolic stability assay.

Detailed Protocol: In Vitro Metabolic Stability Assay in Plant Cell Extracts

This protocol provides a framework for comparing the degradation of cytokinin ribosides and arabinosides in a complex biological matrix.

1. Preparation of Plant Cell-Free Extract:

- Harvest fresh plant tissue (e.g., tobacco BY-2 cells, Arabidopsis seedlings).

- Homogenize the tissue in an ice-cold extraction buffer (e.g., phosphate buffer with protease inhibitors).

- Centrifuge the homogenate to pellet cell debris. The supernatant represents the cell-free extract containing metabolic enzymes.

- Determine the total protein concentration of the extract for normalization.

2. Incubation:

- In a temperature-controlled environment (e.g., 37°C), combine the cell-free extract with a known concentration of the test compound (cytokinin riboside or arabinoside).

- Initiate the reaction and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

3. Reaction Quenching and Sample Preparation:

- At each time point, quench the reaction in the collected aliquot by adding a stopping solution (e.g., ice-cold acetonitrile or trichloroacetic acid). This will precipitate proteins and halt enzymatic activity.

- Centrifuge the quenched samples to pellet the precipitated protein.

- Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

- Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- Develop a specific method to separate and quantify the parent cytokinin derivative and any potential metabolites.

5. Data Analysis:

- Plot the percentage of the remaining parent compound against time.

- From this curve, calculate the in vitro half-life (t1/2) of the compound.

- The intrinsic clearance (CLint) can also be calculated to provide a measure of the efficiency of metabolic degradation.

Metabolic Pathways: A Comparative Overview

Figure 3: Comparative metabolic pathways of cytokinin ribosides and arabinosides.

Conclusion and Future Directions

The metabolic stability of cytokinin derivatives is a crucial factor governing their physiological activity. While cytokinin ribosides are well-established as key transport and precursor forms that are readily metabolized, cytokinin arabinosides are emerging as a class of compounds with potentially enhanced metabolic stability. This increased resistance to degradation, particularly by CKX, may underpin their unique and potent biological activities, such as the pronounced delay of senescence.

For researchers and drug development professionals, understanding these metabolic nuances is paramount. The development of synthetic cytokinin analogues with tailored metabolic profiles holds significant promise for agricultural applications, from improving crop yields to enhancing stress tolerance. Future research should focus on:

-

Quantitative comparative studies: Direct comparisons of the kinetic parameters of CKX and other metabolic enzymes with a range of cytokinin ribosides and arabinosides.

-

Identification of arabinoside-specific enzymes: Elucidating the enzymatic machinery responsible for the activation and degradation of cytokinin arabinosides.

-

In vivo metabolic profiling: Comprehensive studies to track the metabolic fate of exogenously applied cytokinin arabinosides in whole plants.

By continuing to unravel the complex interplay between structure and stability, we can unlock the full potential of cytokinins for the advancement of plant science and agriculture.

References

-

Nguyen, H. N., Nguyen, T. Q., Kisiala, A. B., & Emery, R. J. N. (2021). Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants. Planta, 254(3), 45. [Link]

-

Cueno, M. E., Imai, K., Ochiai, K., & Okamoto, T. (2012). Cytokinin dehydrogenase differentially regulates cytokinin and indirectly affects hydrogen peroxide accumulation in tomato leaf. Journal of Plant Physiology, 169(8), 834-838. [Link]

-

Yadav, A., Pratibha, Sonagara, M. K., & Vaghela, U. (2023). Role of Cytokinin Oxidase/Dehydrogenase in Crop Improvement. International Journal of Environment and Climate Change, 13(8), 125-134. [Link]

-

Šimura, J., Husičková, A., Lomin, S. N., Šamajová, O., Plíhal, O., & Spíchal, L. (2020). The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production. Plants, 9(11), 1484. [Link]

-

Nguyen, H. N., Nguyen, T. Q., Kisiala, A., & Emery, R. J. N. (2021). Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants. ResearchGate. [Link]

-

Letham, D. S. (1994). The Biosynthesis and Metabolism of Cytokinins. Annual Review of Plant Physiology and Plant Molecular Biology, 45, 245-276. [Link]

-

Hluska, T., Gális, I., & Šmehilová, M. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 775. [Link]

-

Sakakibara, H. (2021). On the biological activity of cytokinin free bases and their ribosides. Planta, 254(6), 113. [Link]

-

Hluska, T., Gális, I., & Šmehilová, M. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. PMC. [Link]

-

Dora Agri-Tech. (2024, May 23). Biosynthesis of Cytokinin. Dora Agri-Tech. [Link]

-

Yadav, A., Pratibha, Sonagara, M. K., & Vaghela, U. (2023). Role of Cytokinin Oxidase/Dehydrogenase in Crop Improvement. AWS. [Link]

-

A.V. Makarov, et al. (n.d.). Cytokinin Nucleosides - Natural Compounds with a Unique Spectrum of Biological Activities. Semantic Scholar. [Link]

-

Hluska, T., Gális, I., & Šmehilová, M. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. PDF. [Link]

-

RIKEN. (n.d.). 1-1. Identification of responsible genes for the initial reaction of cytokinin biosynthesis in Arabidopsis. RIKEN. [Link]

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

-

Schoor, S., Farrow, S., Blaschke, H., Lee, S., Perry, G., von Schwartzenberg, K., Emery, N., & Moffatt, B. (2011). Adenosine Kinase Contributes to Cytokinin Interconversion in Arabidopsis. PMC - NIH. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Hudeček, O., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. PMC. [Link]

-

ResearchGate. (n.d.). Cytokinin dehydrogenase and cytokinins (a) Reaction mechanisms of... ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]

-

Nisler, J., et al. (2020). Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity. PubMed. [Link]

-

Leonard, N. J., et al. (1969). CYTOKININS: SYNTHESIS, MASS SPECTRA, AND BIOLOGICAL ACTIVITY OF COMPOUNDS RELATED TO ZEATIN. R Discovery. [Link]

-

Gupta, S., et al. (2022). Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement. Frontiers. [Link]

-

Schoor, S., et al. (2011). Adenosine kinase contributes to cytokinin interconversion in Arabidopsis. PubMed. [Link]

-

Brzobohaty, B., et al. (1993). Release of active cytokinin by a (beta)-glucosidase localize. ProQuest. [Link]

-

Moffatt, B. A., et al. (2004). Applying high throughput techniques in the study of adenosine kinase in plant metabolism and development. IMR Press. [Link]

-

Brzobohaty, B., et al. (1993). Release of active cytokinin by a beta-glucosidase localized to the maize root meristem. PubMed. [Link]

-

Di Tria, M., et al. (2012). Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives. PubMed. [Link]

-

Hluska, T., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. MDPI. [Link]

-

Horký, O., et al. (2017). Cytokinin Metabolism of Pathogenic Fungus Leptosphaeria maculans Involves Isopentenyltransferase, Adenosine Kinase and Cytokinin Oxidase/Dehydrogenase. Frontiers. [Link]

-

ResearchGate. (n.d.). Purification, crystallization and preliminary X-ray analysis of a maize cytokinin glucoside specific beta-glucosidase. ResearchGate. [Link]

-

Wikipedia. (n.d.). β-Glucosidase. Wikipedia. [Link]

-

van Staden, J., & Drewes, S. E. (1991). The stability and biological activity of cytokinin metabolites in soybean callus tissue. Plant Growth Regulation, 10(2), 109-118. [Link]

-

Schmülling, T., et al. (2006). New insights into the biology of cytokinin degradation. PubMed. [Link]

-

Šimura, J., et al. (2020). The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production. PubMed. [Link]

-

Nisler, J., et al. (2020). Arabidopsis Response to Inhibitor of Cytokinin Degradation INCYDE: Modulations of Cytokinin Signaling and Plant Proteome. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Degradation of cytokinins by cytokinin oxidases in plants. ResearchGate. [Link]

-

Frébort, I., et al. (2011). Evolution of cytokinin biosynthesis and degradation. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]

- 3. Frontiers | Cytokinin Metabolism of Pathogenic Fungus Leptosphaeria maculans Involves Isopentenyltransferase, Adenosine Kinase and Cytokinin Oxidase/Dehydrogenase [frontiersin.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering N9-Substituted Cytokinin Derivatives: A Technical Guide from Plant Micropropagation to Oncology

Introduction: The N9 Paradox in Cytokinin Homeostasis

Cytokinins (CKs) are adenine-derived phytohormones that regulate critical biological processes, including cell division, apical dominance, and senescence. In commercial micropropagation and agricultural biotechnology, natural and synthetic CKs (such as isopentenyladenine and 6-benzylaminopurine) are indispensable. However, their utility is frequently bottlenecked by endogenous plant metabolism.

Plants rapidly convert active CK free bases into N9-glucosides. This is an irreversible inactivation step that leads to the accumulation of non-active metabolites within the plant tissue. This metabolic accumulation triggers ethylene production, resulting in severe root growth inhibition and heterogenous shoot development (1)[1].

To circumvent this "N9 paradox," rational chemical design has focused on synthesizing N9-substituted cytokinin derivatives. By masking the N9 position with bulky, bio-reversible groups, researchers can prevent premature glucosylation, enhance acropetal transport, and unlock novel pharmacological applications, including potent anticancer activity (2)[2].

Rational Design and Synthesis Workflows

The causality behind selecting specific N9-substituents—such as tetrahydropyran-2-yl (THP) or tetrahydrofuran-2-yl (THF)—lies in their steric hindrance and metabolic lability. These groups protect the N9 atom from uridine diphosphate glycosyltransferases (UGTs) while allowing gradual enzymatic cleavage in planta to release the active free base. This controlled release maintains a steady therapeutic concentration without spiking ethylene pathways (3)[3].

Protocol 1: Synthesis of N9-Tetrahydropyranyl Cytokinin Derivatives

This protocol describes the synthesis of N9-substituted CKs via a 6-chloropurine intermediate. To ensure a self-validating system, chromatographic and spectroscopic validation steps are integrated directly into the workflow.

-

N9-Alkylation : Dissolve 6-chloropurine (10 mmol) in anhydrous ethyl acetate. Add 3,4-dihydro-2H-pyran (DHP, 15 mmol) and a catalytic amount of p-toluenesulfonic acid. Stir at 50°C for 4 hours.

-

Intermediate Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a silica gel stationary phase and a CHCl3:MeOH (9:1) mobile phase. The shift in Rf value confirms the formation of 6-chloro-9-(tetrahydropyran-2-yl)purine. Quench with methanolic ammonia and evaporate the solvent.

-

Nucleophilic Substitution (C6 Amination) : Resuspend the intermediate in n-butanol. Add the desired amine (e.g., 3-methylbut-2-en-1-amine for iP derivatives) and triethylamine (1.5 eq) to neutralize the generated HCl. Reflux at 90°C for 12 hours.

-

Purification & Quality Control : Purify the crude product using preparative HPLC (C18 column, gradient elution of H2O/Acetonitrile with 0.1% TFA). Validate the final N9-substituted derivative using 1H-NMR (confirming the anomeric proton of the THP ring at ~5.6 ppm) and CI+ mass spectrometry (4)[4].

Caption: Step-by-step chemical synthesis workflow for N9-substituted cytokinin derivatives.

Receptor Binding Dynamics and Mechanism of Action

A critical mechanistic insight is that N9-substitution fundamentally alters receptor activation. Cytokinin free bases (like trans-zeatin) bind to receptors such as AHK4/CRE1, where the N7 atom of the purine ring acts as a hydrogen-bond donor to Asp262 in the binding pocket.

When the N9 position is substituted (e.g., with a ribose or THP group), the electron distribution of the imidazole ring shifts, eliminating the H-bond donor capacity at N7. Consequently, N9-substituted derivatives can dock into the receptor's active site with high affinity but fail to trigger autophosphorylation, effectively acting as partial antagonists (5)[5]. Their observed biological activity in tissue culture is therefore entirely dependent on their gradual in vivo cleavage back to the free base.

Caption: Differential signaling pathways of free base cytokinins vs. N9-substituted antagonists.

Biological Evaluation in Plant Bioassays

To empirically validate the efficacy of these synthesized compounds, standardized bioassays are employed. The tobacco callus bioassay is the gold standard for quantifying CK-induced cell division.

Protocol 2: Tobacco Callus Bioassay

-

Media Preparation : Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and 1 μM naphthaleneacetic acid (NAA) as the auxin source.

-

Treatment Formulation : Dissolve the N9-substituted derivative in DMSO (final concentration <0.1%) and add to the MS medium at varying concentrations (0.1 nM to 100 μM). Include a positive control (BAP) and a negative control (DMSO only).

-

Inoculation : Excise 5x5 mm explants from 3-week-old Nicotiana tabacum cv. Wisconsin 38 callus cultures. Place three explants per Petri dish.

-

Incubation & Validation : Incubate in the dark at 25°C for 30 days. The self-validating metric is the fresh weight (FW) increase relative to the positive control. A successful N9-derivative will show comparable FW increase to BAP but without the root inhibition typically seen in whole-plant assays (4)[4].

Data Presentation: Plant Bioassay Efficacy

The following table summarizes the biological activity of key N9-substituted derivatives compared to their free bases.

| Compound | Substitution | Tobacco Callus Bioassay (Optimal Conc.) | Root Growth Inhibition | Receptor Activation (AHK4) |

| iP (Control) | None (Free Base) | High (10 μM) | Severe | High |

| BAP (Control) | None (Free Base) | High (5 μM) | Severe | High |

| iP-9-THP | Tetrahydropyran-2-yl | High (10-50 μM) | Negligible | Low / Antagonistic |

| BAP-9-THF | Tetrahydrofuran-2-yl | High (10 μM) | Negligible | Low / Antagonistic |

Expanding Horizons: Anticancer Activity of 2,6,9-Trisubstituted Purines

Beyond plant biotechnology, the purine scaffold is a privileged structure in medicinal chemistry. N9-substituted purines, particularly 2,6,9-trisubstituted derivatives, have demonstrated profound anticancer properties. By substituting the N9 position with alkyl or coumarin groups and the C6 position with arylpiperazines, researchers have engineered potent kinase inhibitors (6)[6].

These derivatives competitively bind to the ATP-binding pockets of critical kinases like P70-S6K1 and PI3K-δ. Inhibition of these pathways disrupts downstream signaling, leading to cell cycle arrest (at the S-phase or G2/M phase) and the induction of apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) (7)[7].

Caption: Mechanism of action for N9-substituted purines in targeted cancer therapy.

Data Presentation: Anticancer Kinase Binding Affinities

Quantitative binding affinities highlight the potency of these engineered molecules against oncology targets.

| Compound Designation | N9 Substitution | C6 Substitution | Binding Affinity (P70-S6K1) | Binding Affinity (PI3K-δ) | Primary Cell Line Target |

| PP16 | Coumarin | Arylpiperazine | -14.7 kcal/mol | -17.2 kcal/mol | MCF-7 |

| PP17 | sec-Butyl | Arylpiperazine | High Inhibition | High Inhibition | MCF-7 (G2/M Arrest) |

| Compound 7h | Alkyl | Arylpiperidine | N/A (Cytotoxic) | N/A (Cytotoxic) | HL-60 (S-phase Arrest) |

Conclusion

The strategic modification of the N9 position on the purine ring represents a masterclass in rational drug design. In plant biotechnology, THP and THF substitutions act as metabolic shields, preventing irreversible glucosylation and enabling root-friendly micropropagation. Conversely, in human oncology, N9-alkyl and coumarin substitutions transform these phytohormones into potent, targeted kinase inhibitors capable of arresting tumor proliferation.

References

-

N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays Source: PubMed / NIH4

-

N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing Source: PMC / NIH1

-

Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back Source: MDPI3

-

Mini-review: modern N9-substituted sugar cytokinin conjugates – synthesis, bioactivity, and use in tissue cultures Source: ResearchGate2

-

On the biological activity of cytokinin free bases and their ribosides Source: PMC / NIH5

-

Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells Source: ResearchGate7

-

Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays Source: MDPI6

Sources

- 1. N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back [mdpi.com]

- 4. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays [pubmed.ncbi.nlm.nih.gov]

- 5. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

6-Benzylamino-9-(b-D-arabinofuranosyl)purine CAS number and synonyms

An In-Depth Technical Guide to 6-Benzylamino-9-(β-D-arabinofuranosyl)purine: Synthesis, Presumed Mechanism of Action, and Experimental Protocols Based on Analogous Compounds

This guide provides a comprehensive technical overview of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related and well-characterized purine nucleoside analogs to offer insights into its chemical properties, probable mechanism of action, and relevant experimental methodologies. This approach is intended to equip researchers, scientists, and drug development professionals with a foundational understanding for their work with this and similar compounds.

Compound Identification: CAS Number and Synonyms

A dedicated CAS number for 6-Benzylamino-9-(β-D-arabinofuranosyl)purine is not readily found in major chemical databases. This suggests that the compound is not widely commercialized or extensively studied under a specific identifier. However, the identity of the molecule can be understood by examining its constituent parts.

The core structure is 6-benzylaminopurine, a well-known synthetic cytokinin. The CAS number for the base, 6-Benzylaminopurine (BAP), is 1214-39-7 .[1][2]

Common synonyms for 6-Benzylaminopurine include:

-

N6-Benzyladenine

-

6-BAP

-

BA

The sugar moiety is a β-D-arabinofuranosyl group. The combination of these two components gives the target molecule. For the purpose of nomenclature and structural understanding, it is useful to compare it to other arabinofuranosyl purine derivatives.

Synthesis of 9-β-D-Arabinofuranosylpurine Derivatives: A General Approach

The synthesis of 9-β-D-arabinofuranosylpurine derivatives typically involves the glycosylation of a purine base with a protected arabinofuranosyl donor.[3] A common strategy is the Vorbrüggen glycosylation, which utilizes a silylated purine and a protected sugar halide or acetate in the presence of a Lewis acid catalyst.

A plausible synthetic route for 6-Benzylamino-9-(β-D-arabinofuranosyl)purine is outlined below. This is a generalized protocol and would require optimization for this specific substrate.

Experimental Protocol: Synthesis of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine

Step 1: Silylation of 6-Benzylaminopurine

-

Suspend 6-benzylaminopurine in anhydrous acetonitrile.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) in a slight molar excess.

-

Heat the mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated purine.

-

Remove the solvent under reduced pressure to obtain the crude silylated 6-benzylaminopurine.

Step 2: Glycosylation with Protected Arabinofuranosyl Donor

-

Prepare a protected arabinofuranosyl donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose.

-

Dissolve the crude silylated 6-benzylaminopurine and the protected arabinose donor in anhydrous acetonitrile.

-

Cool the solution to 0°C.

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude protected nucleoside in a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature for several hours, monitoring by TLC until the deprotection is complete.

-

Neutralize the reaction with an acidic resin or by adding acetic acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the final product, 6-Benzylamino-9-(β-D-arabinofuranosyl)purine, by column chromatography on silica gel.

Caption: Generalized synthetic workflow for 6-Benzylamino-9-(β-D-arabinofuranosyl)purine.

Presumed Mechanism of Action: A Dual-Function Hypothesis

The biological activity of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine is likely to be a composite of the actions of its two main components: the arabinofuranosyl nucleoside core and the 6-benzylamino substituent. This suggests a potential dual mechanism of action, primarily as an antineoplastic or antiviral agent.

Arabinofuranosyl Nucleoside Core: Inhibition of DNA Synthesis

Arabinofuranosyl nucleosides, such as Vidarabine (Ara-A), are well-known for their antiviral and anticancer properties.[4][5][6] Their mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then interferes with nucleic acid synthesis.[4][5]

-

Intracellular Phosphorylation: Upon entering a cell, the nucleoside is phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, the active triphosphate form (ara-ATP analog).[4][5]

-

Inhibition of DNA Polymerase: The arabinofuranosyl triphosphate acts as a competitive inhibitor of the natural deoxyadenosine triphosphate (dATP) for DNA polymerase.[4]

-

Chain Termination: If incorporated into a growing DNA strand, the 3'-hydroxyl group of the arabinose sugar is in a trans position relative to the 2'-hydroxyl group, which creates steric hindrance and prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.[4]

6-Benzylamino Substituent: Modulation of Cellular Processes

The 6-benzylamino group is characteristic of synthetic cytokinins, which are plant hormones that regulate cell division and differentiation.[1][7] In mammalian cells, 6-benzylaminopurine and its derivatives have been shown to influence various cellular processes, including the cell cycle and the activity of cyclin-dependent kinases (CDKs). Some purine derivatives have also been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks).

It is plausible that the 6-benzylamino moiety could modulate the activity of kinases or other enzymes involved in cell signaling pathways, potentially synergizing with the DNA synthesis inhibition mediated by the arabinose sugar.

Sources

- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 2. 6-Benzylaminopurine (6-BA) Uses and Mechanism - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 5. Vidarabine---Adenine arabinoside-_Chemicalbook [chemicalbook.com]

- 6. Vidarabine - Wikipedia [en.wikipedia.org]

- 7. hyhpesticide.com [hyhpesticide.com]

Methodological & Application

Determining the Optimal Dose-Response of N6-Benzyladenine Arabinoside in Tobacco Callus for Enhanced Proliferation and Morphogenesis

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This application note provides a comprehensive, field-proven protocol for establishing a dose-response curve for N6-benzyladenine arabinoside (BAR) in tobacco (Nicotiana tabacum) callus cultures. As a key derivative of the widely-used synthetic cytokinin N6-benzyladenine (BAP), understanding the precise concentration-dependent effects of BAR is critical for optimizing callus proliferation, preventing cytotoxicity, and directing morphogenic pathways. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility. We present a self-validating system, from the preparation of sterile reagents and media to the quantitative analysis of callus growth and morphological changes. All methodologies are grounded in established principles of plant tissue culture and supported by authoritative references.

Introduction: The Rationale for a Dose-Response Analysis of N6-Benzyladenine Arabinoside

Cytokinins are a class of phytohormones that, in concert with auxins, regulate cell division and differentiation in plants[1]. The ratio of auxin to cytokinin in a plant tissue culture medium is a primary determinant of its developmental fate, with an intermediate ratio typically favoring undifferentiated callus growth[1]. N6-benzyladenine (BAP) is a potent synthetic cytokinin extensively used in micropropagation to induce shoot formation and cell division[2].

N6-benzyladenine arabinoside (BAR) is a glycosylated form of BAP. The addition of a sugar moiety, such as arabinose, can significantly alter the hormone's biological activity. Glycosylation often leads to a more moderate, sustained release of the active compound and can reduce cytotoxicity at higher concentrations[3]. This is because glycosides are generally considered inactive storage or transport forms that require enzymatic cleavage to release the active free-base cytokinin[4][5]. Therefore, a direct substitution of BAR for BAP at equivalent molar concentrations is scientifically unfounded. Establishing a detailed dose-response curve is essential to determine the optimal concentration range of BAR for achieving desired outcomes in tobacco callus culture, whether that is maximizing biomass or preparing the callus for subsequent regeneration.

Foundational Knowledge: Cytokinin Signaling and Experimental Design

The cellular response to cytokinins is mediated by a multi-step phosphorelay signaling pathway, similar to two-component systems in bacteria[6][7][8]. The binding of a cytokinin to a histidine kinase receptor in the cell membrane initiates a phosphorylation cascade that ultimately activates transcription factors, leading to changes in gene expression that drive cell division and differentiation[4][6][9]. The intensity of this signal, and thus the physiological response, is directly related to the concentration of the active cytokinin available to the receptors.

Our experimental design is structured to systematically evaluate the effect of a range of BAR concentrations on key growth parameters. By keeping all other variables constant (e.g., basal medium composition, auxin concentration, environmental conditions), we can confidently attribute observed differences in callus growth and morphology to the varying doses of BAR.

Experimental Workflow and Protocols

This section details the step-by-step methodology for conducting the dose-response analysis.

Diagram of the Experimental Workflow

Caption: High-level overview of the dose-response protocol.

Protocol 1: Preparation of Murashige & Skoog (MS) Basal Medium

The Murashige and Skoog (MS) medium is a high-salt formulation widely used for tobacco tissue culture due to its comprehensive nutrient profile[10]. We will prepare a modified MS medium supplemented with a consistent concentration of auxin to promote callus proliferation.

Table 1: Composition of MS Basal Medium with Auxin

| Component | Concentration (mg/L) | Purpose |

| MS Basal Salt Mixture | 4400 | Macronutrients & Micronutrients |

| myo-Inositol | 100 | Vitamin/Growth Factor |

| Glycine | 2.0 | Amino Acid |

| Nicotinic Acid | 0.5 | Vitamin |

| Pyridoxine-HCl | 0.5 | Vitamin |

| Thiamine-HCl | 0.1 | Vitamin |

| α-naphthaleneacetic acid (NAA) | 2.0 | Auxin for callus induction |

| Sucrose | 30,000 | Carbon Source |

| Agar | 8,000 | Gelling Agent |

Procedure:

-

Add approximately 800 mL of double-distilled water to a 1 L beaker.

-

Add the MS basal salt mixture and other components from Table 1, except for the plant growth regulators (NAA and BAR) and agar. Stir until fully dissolved.

-

Add the required volume of NAA from a stock solution.

-

Adjust the pH of the medium to 5.8 using 0.1 N NaOH or 0.1 N HCl. This is critical as pH affects nutrient availability and gelling of the agar.

-

Add the agar and bring the volume to 1 L with double-distilled water.

-

Heat the medium on a hot plate with stirring until the agar is completely dissolved.

-

Aliquot the medium into culture vessels (e.g., 25 mL per 100 mL flask).

-

Autoclave at 121°C and 15 psi for 20 minutes to sterilize.

Note: For consistency, it is highly recommended to prepare stock solutions of macronutrients, micronutrients, and vitamins to avoid repeated weighing of small quantities[11].

Protocol 2: Preparation of N6-Benzyladenine Arabinoside (BAR) Stock Solution

Proper preparation of the hormone stock solution is paramount for experimental accuracy.

-

Procedure (for a 1 mg/mL stock): a. Weigh 100 mg of N6-benzyladenine arabinoside powder. b. Place it in a sterile 100 mL volumetric flask. c. Add a few drops of 1N NaOH to dissolve the powder completely. d. Once dissolved, bring the volume to 100 mL with sterile, double-distilled water. e. Store the stock solution in a sterile, light-protected container at 2-8°C[13]. The solution should be stable for several months.

Protocol 3: Experimental Setup and Culture Conditions

-

Preparation of Treatment Media: Prepare the MS basal medium as described in Protocol 1. After autoclaving and cooling to approximately 50-60°C, add the sterile-filtered BAR stock solution to achieve the desired final concentrations. A logarithmic or semi-logarithmic series of concentrations is recommended to effectively capture the dose-response relationship.

Table 2: Example Treatment Groups for BAR Dose-Response Curve

| Treatment Group | BAR Concentration (µM) | BAR Concentration (mg/L) |

| Control | 0 | 0 |

| T1 | 0.1 | ~0.036 |

| T2 | 0.5 | ~0.179 |

| T3 | 1.0 | ~0.357 |

| T4 | 5.0 | ~1.787 |

| T5 | 10.0 | ~3.574 |

| T6 | 25.0 | ~8.935 |

| T7 | 50.0 | ~17.87 |

Note: The molecular weight of BAR (C16H19N5O4) is approximately 357.36 g/mol . Calculations should be adjusted based on the exact molecular weight provided by the supplier.

-

Callus Inoculation: Use a healthy, friable, and actively growing tobacco callus culture that has been subcultured at least 2-3 times on a standard maintenance medium[10]. a. Under sterile conditions in a laminar flow hood, transfer approximately 200-300 mg of callus to each culture vessel containing the treatment media. b. Ensure that the callus pieces are of a uniform size and morphology to minimize variability. c. Each treatment group should have a minimum of 5-10 replicates.

-

Incubation: a. Seal the culture vessels (e.g., with Parafilm or sterile caps). b. Incubate the cultures at 25 ± 2°C. c. For general callus proliferation, incubation in the dark is often preferred to prevent premature differentiation and chlorophyll development[14]. A 16h light/8h dark photoperiod can be used if assessing light-dependent morphological changes[15].

Data Collection and Analysis

After an incubation period of 4-6 weeks, the callus cultures should be harvested for quantitative and qualitative analysis.

Protocol 4: Measurement of Callus Growth Parameters

-

Fresh Weight (FW): a. Carefully remove each callus from the culture medium using sterile forceps. b. Gently blot the callus on sterile filter paper to remove any adhering agar and surface moisture. c. Weigh the callus on an analytical balance. Record this as the final fresh weight.

-

Dry Weight (DW): a. After measuring the fresh weight, place each callus in a pre-weighed aluminum foil pouch or microcentrifuge tube. b. Dry the samples in an oven at 60-70°C for 48 hours, or until a constant weight is achieved. c. Cool the samples in a desiccator before weighing to prevent moisture absorption. Record this as the final dry weight.

-

Growth Index (GI): The Growth Index provides a relative measure of growth over the culture period[16][17][18]. GI = (Final FW - Initial FW) / Initial FW

Protocol 5: Morphological Assessment

A qualitative assessment of the callus is crucial as it provides insights into the health and developmental state of the tissue.

Table 3: Morphological Scoring System for Tobacco Callus

| Score | Color | Texture | Friability | Description |

| 1 | Dark Brown / Black | Hard, Necrotic | Non-friable | Dead or dying tissue. |

| 2 | Brown / Dark Yellow | Compact, Nodular | Low | Stressed, slow-growing callus. |

| 3 | Light Yellow / Cream | Somewhat Compact | Moderate | Healthy, but non-proliferative callus. |

| 4 | Cream / Whitish-Green | Friable, Granular | High | Healthy, actively proliferating callus. |

| 5 | Greenish, Embryogenic | Highly Friable with Nodules | Very High | Healthy, proliferative, and potentially regenerative callus. |

Assign a score to each callus replicate based on visual inspection. The presence of greening may indicate the onset of organogenesis[19].

Protocol 6: Statistical Analysis and Curve Fitting

-

Data Analysis: Analyze the quantitative data (FW, DW, GI) using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatment groups. If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which concentrations produce different effects.

-

Dose-Response Curve: Plot the mean response (e.g., Growth Index) against the logarithm of the BAR concentration. Fit the data using a non-linear regression model, such as a four-parameter log-logistic model, which is commonly used for dose-response relationships[2][14]. This will allow for the determination of key parameters like the EC50 (the concentration that produces 50% of the maximal response).

Interpreting the Results: A Hypothetical Dose-Response Curve

The expected outcome is a sigmoidal or biphasic (hormetic) dose-response curve. At very low concentrations, BAR may have little to no effect. As the concentration increases, a stimulation of callus growth is expected, up to an optimal point. Beyond this optimum, higher concentrations may become inhibitory or cytotoxic, leading to a decrease in growth and poor morphology.